N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFFDVPELMOLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-amino-4,6-dimethylbenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and fluorobenzene moiety undergo hydrolysis under specific conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 80°C for 12 hours, yielding 4-fluorobenzoic acid and 2-amino-4,6-dimethylbenzothiazole.
Conditions :Solvent Catalyst Yield (%) H₂O/EtOH (3:1) HCl 78 -
Basic Hydrolysis :
NaOH (2M) in aqueous ethanol at 60°C cleaves the amide bond within 8 hours.
Notable Byproduct :
Fluoride ion release detected via ion chromatography (retention time: 4.2 min).
Nucleophilic Aromatic Substitution
The 4-fluorine atom on the benzamide participates in nucleophilic substitution:
-
With Amines :
Reacts with piperidine in DMF at 120°C (24 hours), replacing fluorine with a piperidinyl group.
Reactivity Comparison :Nucleophile Rate Constant (k, s⁻¹) Piperidine 1.8 × 10⁻⁴ Morpholine 1.2 × 10⁻⁴ -
Thiol Substitution :
Ethanethiol/K₂CO₃ in DMSO yields 4-(ethylthio)benzamide derivatives at 90°C (10 hours, 65% yield).
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic reactions at the 5-position due to electron-donating methyl groups:
-
Nitration :
HNO₃/H₂SO₄ at 0°C introduces a nitro group (confirmed via LC-MS: m/z 388 [M+H]⁺).
Regioselectivity : -
Sulfonation :
Fuming H₂SO₄ at 50°C forms a sulfonic acid derivative, soluble in alkaline solutions.
Coordination Reactions
The benzothiazole nitrogen and amide carbonyl act as ligands for metal complexes:
-
Copper(II) Complexation :
Reacts with CuCl₂ in methanol to form a 1:2 (metal:ligand) complex.
Characterization Data :Parameter Value λₘₐₓ (UV-Vis) 680 nm μₑff (B.M.) 1.73 -
Palladium-Catalyzed Coupling :
Participates in Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives .
Redox Reactions
-
Reduction of the Amide :
LiAlH₄ in THF reduces the amide to a benzylamine derivative (72% yield).
Product :
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzylamine (GC-MS: m/z 313 [M]⁺). -
Oxidation of the Thiazole Ring :
H₂O₂/acetic acid oxidizes the thiazole sulfur to a sulfoxide (HPLC purity: 94%).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces C-F bond cleavage, forming a radical intermediate detected via EPR spectroscopy (g = 2.003).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss corresponding to CO and HF release (confirmed by FTIR).
This reactivity profile highlights the compound’s utility in synthesizing pharmacophores or functional materials. Experimental optimization of conditions (e.g., solvent, catalyst) remains critical for maximizing yields and selectivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds related to this structure have been synthesized and tested for their ability to inhibit bacterial growth, demonstrating comparable efficacy to standard antibiotics like amoxicillin and ciprofloxacin .
Antitumor Properties
The compound has been investigated for its antitumor potential against several cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (Caco-2) cancers. The cytostatic effects observed suggest that it may inhibit cell proliferation and induce apoptosis in malignant cells. Interaction studies often focus on its binding affinity to enzymes or receptors involved in cancer progression, which elucidates its mechanism of action.
Fluorescent Properties
The compound's unique photophysical properties allow it to be utilized as a fluorescent probe in biological imaging. This application is particularly valuable in tracking cellular processes and understanding the dynamics of biological systems at the molecular level.
Chemical Stability and Solubility
The difluorobenzamide segment enhances the compound's chemical stability and solubility, making it a suitable candidate for various applications in material science. Its structural features allow it to serve as a building block for synthesizing more complex molecules, which can be utilized in developing advanced materials.
Synthesis and Characterization
A comprehensive study on the synthesis of this compound highlights the multi-step organic reactions involved in its preparation. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with fluorinated benzamides, followed by purification through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Comparative Studies on Biological Efficacy
Recent comparative studies have evaluated the biological efficacy of this compound against other benzothiazole derivatives. These studies demonstrate that while many derivatives show promise, the specific structural modifications present in this compound significantly enhance its bioactivity against targeted pathogens and cancer cells .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial activity | Effective against S. aureus, E. coli |
| Antitumor properties | Induces apoptosis in cancer cell lines | |
| Biological Research | Fluorescent probe for imaging | Useful in tracking cellular processes |
| Material Science | Building block for complex molecules | Enhances chemical stability and solubility |
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a benzothiazole moiety with a fluorobenzamide group. The presence of fluorine and dimethyl substituents enhances its chemical reactivity and potential biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H12FN3OS |
| Molecular Weight | 253.30 g/mol |
| Structural Features | Benzothiazole core, fluorine substitution |
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli . The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it serves as a precursor for synthesizing more complex molecules with enhanced anticancer activity. In a recent study, derivatives of benzothiazole were shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
Mechanistic Insights
The compound's mechanism includes promoting apoptosis and inhibiting cell migration through pathways such as AKT and ERK signaling. These findings suggest that this compound could be a valuable lead compound in developing dual-action cancer therapies .
Case Studies
-
Antibacterial Study :
- Objective : Evaluate the antibacterial activity against common pathogens.
- Findings : Moderate activity against S. aureus and E. coli was observed.
- : Further optimization could enhance efficacy .
-
Anticancer Evaluation :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay to determine cell viability.
- Results : Significant inhibition of cell proliferation was noted in A431 and A549 cells at low micromolar concentrations .
- Mechanism : Induction of apoptosis and cell cycle arrest were confirmed through flow cytometry.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)-3-fluorobenzamide | Similar core; different substituents | Antimicrobial |
| N-(5-chloro-thiazol-2-yl)-3-fluorobenzamide | Chlorine instead of methyl | Anticancer |
| 2-Amino-5-methylbenzothiazole | Amino group instead of amide | Antitubercular |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide with structurally related benzothiazole and thiazolidinedione derivatives, focusing on synthetic routes, physicochemical properties, and functional group effects.
Substituent Effects on Benzothiazole Derivatives
Compounds with modifications to the benzothiazole core or benzamide substituents exhibit distinct properties:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound and GB18 enhances metabolic stability but may reduce solubility compared to methoxy-substituted analogs .
Q & A
Q. What are optimized synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic acyl substitution between 4,6-dimethylbenzo[d]thiazol-2-amine and 4-fluorobenzoyl chloride. A typical protocol involves:
- Solvent : Tetrahydrofuran (THF) or pyridine .
- Catalysts/Additives : Diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .
- Conditions : Room temperature (20–25°C) with stirring for 12–24 hours .
Key Optimization Factors : - Excess acyl chloride (1.2–1.5 eq.) improves yield.
- Use of anhydrous solvents minimizes side reactions (e.g., hydrolysis of acyl chloride).
- Purification via column chromatography or recrystallization from methanol yields >70% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹), C-F (~1100–1250 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons on the benzothiazole (δ 6.8–7.5 ppm) and fluorobenzamide (δ 7.2–8.1 ppm) with coupling patterns (e.g., J = 8–9 Hz for ortho-F). Methyl groups (δ 2.4–2.6 ppm, singlet) .
- ¹³C NMR : Amide carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and CF (δ ~115 ppm, J_C-F ~245 Hz) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Poor aqueous solubility; use DMSO or DMF for in vitro assays .
- Stability : Stable at −20°C in dry form; avoid prolonged exposure to light or moisture.
- Melting Point : Expected range 250–300°C (based on analogs like GB19, m.p. 295–297°C) .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole ring affect biological activity?
Comparative studies on analogs (e.g., 4,6-dimethyl vs. 4,6-difluoro) reveal:
- Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability and target binding affinity (e.g., HDAC inhibition) .
- Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
- Structure-Activity Relationship (SAR) : Modifications at the 4-fluorobenzamide moiety (e.g., replacing F with Cl or NO₂) alter target selectivity (e.g., TRPV3 vs. HDACs) .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?
- HDAC Inhibition : The benzothiazole core and fluorobenzamide group act as a zinc-binding motif, disrupting histone deacetylase active sites (e.g., HDAC4) .
- TRPV3 Antagonism : Analogous compounds (e.g., Trpvicin) block ion channel activation via competitive binding to the transmembrane domain .
- Molecular Docking : Simulations show hydrogen bonding between the amide NH and conserved residues (e.g., Asp/Glu in HDACs) .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay Conditions : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability or target conformation .
- Cellular vs. Enzymatic Assays : Differences in cell permeability (e.g., efflux pumps) versus purified enzyme activity .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity, Western blot for downstream effects) .
Q. What strategies improve bioavailability and pharmacokinetics for in vivo studies?
- Prodrug Design : Esterification of the amide group to enhance solubility .
- Formulation : Nanoparticle encapsulation or co-administration with solubility enhancers (e.g., cyclodextrins) .
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
